ethyl (1E)-N-phenylethanimidoate

Description

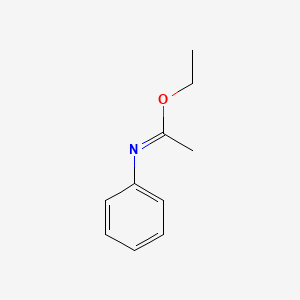

Ethyl (1E)-N-phenylethanimidoate (CAS 19655-72-2) is an imidate ester characterized by a phenyl group attached to the nitrogen atom of the ethanimidoate backbone. Its IUPAC name reflects the (1E)-stereochemistry, indicating the trans configuration of the substituents around the C=N bond. Key synonyms include ethyl N-phenylacetimidate, SCHEMBL5148344, and AKOS015958232 . This compound is commercially available from multiple suppliers, suggesting its utility in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

ethyl N-phenylethanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-12-9(2)11-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCKILNMGAJMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NC1=CC=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (1E)-N-phenylethanimidoate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with N-phenylethanimide under basic conditions. The reaction typically proceeds as follows:

- Ethyl chloroformate is added to a solution of N-phenylethanimide in an organic solvent such as dichloromethane.

- A base, such as triethylamine, is added to the reaction mixture to facilitate the formation of the imidoate.

- The reaction is carried out at room temperature for several hours, after which the product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1E)-N-phenylethanimidoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imidoate group to an amine.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often require the use of strong bases or nucleophiles.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted imidoates depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Ethyl (1E)-N-phenylethanimidoate has been investigated for its antitumor properties. Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of N-phenylformimidate have demonstrated inhibition of cell proliferation in human breast cancer (MCF-7) and colon carcinoma (HT-29) cell lines .

Mechanism of Action : The proposed mechanism involves the induction of apoptosis through specific signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This apoptotic effect is crucial for the development of new anticancer agents .

Organic Synthesis

Synthesis of Novel Compounds : this compound serves as a precursor for synthesizing various heterocyclic compounds. Its reactivity allows for the formation of complex molecular architectures through cyclization reactions. Research indicates that it can be utilized in the synthesis of β-carboline derivatives, which are known for their biological activities .

Reactions and Yield : The compound can undergo several chemical transformations, including nucleophilic substitutions and condensation reactions, yielding high purity products. For example, when reacted with suitable electrophiles, it can form substituted amides or imides with potential pharmacological activities .

Case Study 1: Anticancer Potential

A recent study evaluated the cytotoxic effects of this compound on a panel of human tumor cell lines. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 10 µM. The study highlighted its potential as a lead compound for further development in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 8.5 | Induction of apoptosis |

| HT-29 | 12.0 | Caspase activation |

| A549 | 15.3 | Bcl-2 modulation |

Case Study 2: Synthesis and Characterization

In another investigation, this compound was utilized to synthesize a series of β-carboline derivatives. The study reported an overall yield ranging from 70% to 90%, depending on the reaction conditions used.

| Reaction Condition | Yield (%) | Comments |

|---|---|---|

| Reflux in ethanol | 85 | Optimal conditions |

| Room temperature | 70 | Longer reaction time required |

| Use of catalysts | 90 | Enhanced reaction rate |

Mechanism of Action

The mechanism of action of ethyl (1E)-N-phenylethanimidoate involves its interaction with specific molecular targets. The imidoate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Imidate esters share the general structure R-O-C(=N-R')-R'', where the substituent R' dictates reactivity and applications. Below is a comparative analysis of ethyl (1E)-N-phenylethanimidoate with three analogs:

| Compound | Substituent (R') | Electronic Nature | Key Features |

|---|---|---|---|

| This compound | Phenyl | Electron-withdrawing | Aromatic protons in NMR; planar structure |

| Ethyl (1E)-N-cyanomethanimidate [CAS 4428-98-2] | Cyano | Strong electron-withdrawing | High electrophilicity; reactive toward nucleophiles |

| Ethyl (1E)-N-[(6-methoxy-8-methylpurin-9-yl)carbamoyl]ethanimidate [CAS 7154-41-8] | Purine derivative | Electron-deficient heterocycle | Bulky substituent; potential biological activity |

| Ethyl N-alkylacetimidate (hypothetical) | Alkyl (e.g., methyl) | Electron-donating | Increased basicity; reduced stability |

Key Observations :

- The phenyl group in this compound introduces resonance stabilization, reducing electrophilicity compared to the cyano analog. This makes it less reactive in nucleophilic additions but more stable under acidic conditions .

Spectroscopic Differentiation

- NMR Spectroscopy: The phenyl group in this compound produces distinct aromatic proton signals (δ 7.2–7.5 ppm) absent in aliphatic or cyano-substituted analogs.

- IR Spectroscopy: The C=N stretching frequency (~1640 cm⁻¹) is lower than that of the cyano analog (~2200 cm⁻¹ for C≡N), reflecting differences in bond order and electronic effects .

Biological Activity

Ethyl (1E)-N-phenylethanimidoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound features an ethyl ester functional group along with a phenyl ring, which may contribute to its biological activities.

1. Anti-inflammatory Activity

Research has indicated that esters similar to this compound exhibit significant anti-inflammatory effects. For example, studies on related compounds like methyl palmitate and ethyl palmitate have shown their ability to inhibit inflammatory cell responses. These compounds reduced edema in rat models and decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 1: Anti-inflammatory Effects of Related Compounds

| Compound | Model | Effect on Edema | Cytokine Reduction |

|---|---|---|---|

| Methyl Palmitate | Carrageenan-induced | Significant | TNF-α, IL-6 |

| Ethyl Palmitate | LPS-induced | Significant | TNF-α, IL-6 |

| This compound | TBD | TBD | TBD |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, N-phenylethanimido derivatives have shown promise in targeting specific cancer pathways .

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of N-substituted amides on human cancer cell lines, this compound was tested for its ability to inhibit cell growth. The results indicated a dose-dependent response, suggesting that higher concentrations led to increased cytotoxicity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 15 | Caspase activation |

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have been shown to exhibit activity against various bacterial strains, making them candidates for further investigation in the field of infectious diseases .

Research Findings on Antimicrobial Activity

A comparative analysis with known antimicrobial agents revealed that this compound displayed moderate activity against Gram-positive bacteria. Further testing is required to establish its efficacy against Gram-negative strains.

Table 3: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | >100 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.